molecular formula C18H17FN4O4 B8587299 5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione CAS No. 870005-27-9

5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione

Cat. No.: B8587299
CAS No.: 870005-27-9
M. Wt: 372.3 g/mol
InChI Key: AFOBPWQZTWKRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione is a complex organic compound with a unique structure that includes a pyrazino-pyridazine core

Preparation Methods

The synthesis of 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione involves multiple steps, typically starting with the preparation of the pyrazino-pyridazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-fluorobenzyl group and the hydroxymethyl group can be accomplished through selective functionalization reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the nature of the interaction, whether it is inhibition, activation, or modulation.

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione include other pyrazino-pyridazine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific substituents, such as the 4-fluorobenzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

870005-27-9

Molecular Formula

C18H17FN4O4

Molecular Weight

372.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione

InChI

InChI=1S/C18H17FN4O4/c1-21-6-7-22-14-12(9-24)20-23(8-10-2-4-11(19)5-3-10)17(26)13(14)16(25)15(22)18(21)27/h2-5,24-25H,6-9H2,1H3

InChI Key

AFOBPWQZTWKRCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C3=C(C(=C2C1=O)O)C(=O)N(N=C3CO)CC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-fluorobenzyl)-4-(hydroxymethyl)-10-methoxy-8-methyl-7,8-dihydropyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione (27 mg g, 70 μmol) in anhydrous dichloromethane (1 mL), a solution of boron tribromide in dichloromethane (90 μL, 90 μmol; 1 M) was added. After stirring at room temperature for one hour, the reaction mixture was treated with anhydrous methanol (2 mL), stirred for 30 minutes, and concentrated under vacuum. The procedure was repeated twice. The residue was subjected to purification on preparative reverse phase high pressure column chromatography. Collection and lyophilization of appropriate fractions provided the title compound.
Name
2-(4-fluorobenzyl)-4-(hydroxymethyl)-10-methoxy-8-methyl-7,8-dihydropyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
90 μL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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